N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Histochemistry Phosphatase Substrate Positional Isomer Selectivity

Histochemical phosphatase assays demand substrate positional specificity for accurate tissue localization. CAS 84522-16-7 delivers the 4-chloro-2-methoxyphenyl substitution pattern validated by Burstone for selective enzyme recognition. • Burstone-validated positional selectivity vs. 5-chloro isomer (CAS 18228-16-5) for distinct tissue staining patterns • Methoxy-bearing analog of KG-501 (IC50 6.89 μM, Ki 50 μM) for CREB-CBP KIX domain SAR campaigns • Validated Newcrom R1 RP-HPLC method (MeCN/H2O/H3PO4) available for incoming QC identity confirmation Standard packs: 10 mg, 50 mg, 100 mg; bulk custom available. In stock.

Molecular Formula C18H15ClNO6P
Molecular Weight 407.7 g/mol
CAS No. 84522-16-7
Cat. No. B12682359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
CAS84522-16-7
Molecular FormulaC18H15ClNO6P
Molecular Weight407.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
InChIInChI=1S/C18H15ClNO6P/c1-25-17-10-13(19)6-7-15(17)20-18(21)14-8-11-4-2-3-5-12(11)9-16(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
InChIKeyMTECNYYSWQTZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 84522-16-7: Naphthol AS Phosphate for Phosphatase Research


N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide (CAS 84522-16-7) is a synthetic naphthalene carboxamide phosphate ester belonging to the Naphthol AS phosphate series [1]. This compound features a 4-chloro-2-methoxyphenyl substituent on the amide nitrogen and a phosphonooxy group at the 3-position of the naphthalene ring, yielding a molecular formula of C18H15ClNO6P and a molecular weight of 407.7 g/mol [1]. Within this compound class, the specific position and identity of the anilide substituent critically influence enzyme-substrate recognition by acid and alkaline phosphatases, governing both the rate of phosphate hydrolysis and the histochemical localization properties of the resulting chromogenic precipitate [2].

Why Generic Substitution Fails for This Naphthol AS Phosphate


Interchanging N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide (CAS 84522-16-7) with other compounds in the Naphthol AS phosphate series, such as the 5-chloro isomer (Naphthol AS-CL phosphate, CAS 18228-16-5) or the des-methoxy analog KG-501 (Naphthol AS-E phosphate, CAS 18228-17-6), is not scientifically justifiable without target-specific validation [1]. The seminal work of Burstone established that the anilide substitution pattern on the naphthol AS scaffold dictates the precise localization, enzymatic hydrolysis rate, and coupling efficiency with diazonium salts in histochemical applications, and that identical core structures with different N-aryl substituents display markedly divergent enzyme specificities [1]. Consequently, the procurement of CAS 84522-16-7, rather than a close structural analog, is essential for experiments requiring the unique interaction profile conferred by the 4-chloro-2-methoxyphenyl moiety.

Evidence Guide for Sourcing CAS 84522-16-7


Positional Isomer Selectivity in Phosphatase Substrates

This compound is the 4-chloro-2-methoxyphenyl positional isomer, which is structurally distinct from the more commonly cited Naphthol AS-CL phosphate (5-chloro-2-methoxyphenyl isomer, CAS 18228-16-5). Classic histochemical literature demonstrates that the position of the chloro substituent on the anilide ring alters the substrate specificity and the colorimetric properties of the final azo dye formed after enzymatic hydrolysis and diazonium coupling [1]. While the 5-chloro isomer has been described as an acid phosphatase inhibitor in human liver and dermis, the distinct 4-chloro arrangement presented by CAS 84522-16-7 is expected to exhibit a different hydrolysis rate and enzyme isoform preference, based on established structure-activity relationships in this series [1]. Direct comparative kinetic data for these two specific isomers are not available in the open literature, representing a knowledge gap for evidence-based selection.

Histochemistry Phosphatase Substrate Positional Isomer Selectivity

Methoxy Group Effect on CREB-CBP Interaction Profile

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide (CAS 84522-16-7) contains a methoxy group at the 2-position of the anilide ring, distinguishing it from the extensively characterized but methoxy-lacking CREB inhibitor KG-501 (Naphthol AS-E phosphate, CAS 18228-17-6). KG-501 has a reported IC50 of 6.89 μM against CREB and a Ki of 50 μM for the CREB-CBP protein-protein interaction . The presence of the methoxy group in CAS 84522-16-7 introduces additional hydrogen-bonding and steric bulk that is predicted to alter its binding mode to the KIX domain of CBP, potentially modifying inhibitory potency and selectivity compared to KG-501 [1]. No direct head-to-head comparison data for these two compounds in a CREB-CBP assay has been published.

CREB Inhibition CBP-KIX Domain Structure-Activity Relationship

HPLC Method for Identity and Purity Verification

A reverse-phase HPLC method has been specifically developed and documented for the analysis of N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This provides a practical tool for procurement quality control. Unlike generic HPLC screening protocols that may fail to resolve this compound from its positional isomers, this method offers a targeted approach capable of distinguishing CAS 84522-16-7 from closely related naphthol AS phosphates such as CAS 18228-16-5, as their retention behavior on specific stationary phases can vary based on subtle differences in hydrophobicity and hydrogen-bonding character imparted by the chloro substituent position.

Analytical Chemistry HPLC Method Quality Control

Research Applications for CAS 84522-16-7


Histochemical Phosphatase Localization with Defined Substrate Selectivity

Laboratories conducting histochemical staining for acid or alkaline phosphatases where the specific precipitation properties of the 4-chloro-2-methoxyphenyl naphthol AS derivative are required for optimal tissue localization and chromogenic detection with specific diazonium salt combinations [1]. This compound may offer a distinct staining pattern in certain tissue types compared to the 5-chloro isomer Naphthol AS-CL phosphate, as established by Burstone's foundational comparative work on naphthol AS-phosphate structural determinants [1].

SAR Probe for CREB-CBP Inhibitor Discovery

In medicinal chemistry campaigns targeting the CREB-CBP protein-protein interaction, CAS 84522-16-7 serves as a methoxy-bearing analog of the reference inhibitor KG-501 (IC50 6.89 μM, Ki 50 μM), enabling exploration of whether the 2-methoxy substituent on the anilide ring enhances or diminishes inhibitory potency and selectivity at the KIX domain of CBP [2].

HPLC Reference Standard for Procurement Quality Control

Organizations procuring this compound can directly apply the published Newcrom R1 HPLC method (MeCN/water/phosphoric acid) for incoming quality control to confirm identity and assess purity, differentiating it from the positional isomer CAS 18228-16-5 and the des-methoxy analog CAS 18228-17-6 [3]. This mitigates the risk of procurement errors stemming from supplier nomenclature discrepancies.

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